molecular formula C9H9ClO2 B2881993 1-(2-Chlorophenyl)-2-methoxyethan-1-one CAS No. 1157137-09-1

1-(2-Chlorophenyl)-2-methoxyethan-1-one

Cat. No.: B2881993
CAS No.: 1157137-09-1
M. Wt: 184.62
InChI Key: KZMZPNIZGCMWGG-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-2-methoxyethan-1-one is an acetophenone derivative featuring a 2-chlorophenyl group at the ketone position and a methoxy group on the adjacent carbon. Its molecular formula is C₉H₉ClO₂, with a molecular weight of 184.62 g/mol (inferred from ). The compound’s structure combines electron-withdrawing (chlorine) and electron-donating (methoxy) groups, influencing its electronic properties, solubility, and reactivity. It is commonly synthesized via Friedel-Crafts acylation or nucleophilic substitution reactions .

Properties

IUPAC Name

1-(2-chlorophenyl)-2-methoxyethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-12-6-9(11)7-4-2-3-5-8(7)10/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZMZPNIZGCMWGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)C1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-Chlorophenyl)-2-methoxyethan-1-one typically involves the reaction of 2-chlorobenzoyl chloride with methanol in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is then hydrolyzed to yield the desired ketone. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(2-Chlorophenyl)-2-methoxyethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures to ensure the desired products are formed.

Scientific Research Applications

1-(2-Chlorophenyl)-2-methoxyethan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of various chemical products, including dyes and polymers.

Mechanism of Action

The mechanism by which 1-(2-Chlorophenyl)-2-methoxyethan-1-one exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may be due to its ability to disrupt cell membranes or inhibit essential enzymes in microorganisms. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Structural Analogues with Varying Substituent Positions

2-Chloro-1-(4-methoxyphenyl)ethanone ()
  • Structure : Chlorine at the ketone’s 2-position and methoxy at the phenyl’s 4-position.
  • Key Differences :
    • The 4-methoxy group enhances electron donation to the ring compared to the 2-chlorophenyl group, altering resonance effects.
    • Reactivity : The para-methoxy group directs electrophilic substitution to the ortho/para positions, while the 2-chlorophenyl group in the target compound exerts stronger steric and electronic effects.
  • Applications : Used as an intermediate in pharmaceuticals and agrochemicals due to its balanced electronic profile .
1-(2-Chloro-6-hydroxy-4-methoxyphenyl)ethanone ()
  • Structure : Additional hydroxy and methoxy groups at the 6- and 4-positions.
  • Key Differences :
    • Hydroxy group introduces hydrogen-bonding capability, increasing solubility in polar solvents.
    • Synthesis : Prepared via Friedel-Crafts acylation of 3,5-dimethoxy-1-chlorobenzene, followed by selective demethylation .

Analogues with Different Functional Groups

2-(2-Chlorophenyl)-1-(5-methylfuran-2-yl)ethan-1-one ()
  • Structure : Replaces the methoxy group with a 5-methylfuran ring.
  • Key Differences: The furan ring introduces conjugated π-electrons, shifting UV-Vis absorption spectra. Applications: Potential use in organic electronics or as a ligand in catalysis due to furan’s coordinating ability .
1-(2-Chlorophenyl)-2-(methylamino)ethan-1-one hydrochloride ()
  • Structure: Substitutes methoxy with a methylamino group.
  • Molecular Weight: 220.10 g/mol, higher due to the hydrochloride salt .

Analogues Lacking Methoxy or Chlorine Substituents

1-(2-Chlorophenyl)ethanone ()
  • Structure : Lacks the methoxy group.
  • Key Differences: Reduced polarity lowers solubility in water. Synthesis: Prepared via oxidation of 1-(2-chlorophenyl)ethanol using NaOI .
2-Hydroxy-5-methoxyacetophenone ()
  • Structure : Hydroxy group at the 2-position and methoxy at the 5-position.
  • Key Differences :
    • The hydroxy group enables chelation with metal ions, relevant in coordination chemistry.
    • Applications : Used in sunscreen formulations due to UV absorption properties .

Physicochemical and Reactivity Comparison

Compound Molecular Weight (g/mol) Key Functional Groups Solubility Trends Reactivity Notes
1-(2-Chlorophenyl)-2-methoxyethan-1-one 184.62 2-Cl, 2-OCH₃ Moderate in organic solvents Electrophilic substitution at meta due to Cl
2-Chloro-1-(4-methoxyphenyl)ethanone 184.62 2-Cl, 4-OCH₃ High in DMSO Para-directing OCH₃ enhances ring activation
1-(2-Chlorophenyl)ethanone 154.59 2-Cl Low in water Less polar; prone to ketone reductions
1-(2-Chloro-6-hydroxy-4-methoxyphenyl)ethanone 200.62 2-Cl, 4-OCH₃, 6-OH High in polar solvents OH enables H-bonding and crystallization

Biological Activity

1-(2-Chlorophenyl)-2-methoxyethan-1-one, also known as a chlorinated phenyl compound, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

  • Molecular Formula : C9H9ClO2
  • Molecular Weight : 188.62 g/mol
  • Structural Characteristics : The compound features a methoxy group and a chlorophenyl moiety, which are crucial for its biological interactions.

Biological Activity

The biological activity of 1-(2-Chlorophenyl)-2-methoxyethan-1-one has been investigated through various studies highlighting its effects on different biological systems.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of this compound. It exhibits inhibitory effects against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

A study reported that the compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating significant antibacterial potential .

Anticancer Properties

Research has indicated that 1-(2-Chlorophenyl)-2-methoxyethan-1-one may possess anticancer properties. In vitro studies have shown that it induces apoptosis in cancer cell lines such as:

  • HeLa (cervical cancer)
  • MCF-7 (breast cancer)

The mechanism involves the activation of caspases and the modulation of apoptotic pathways, leading to increased cell death in treated cells .

The mechanisms through which 1-(2-Chlorophenyl)-2-methoxyethan-1-one exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
  • Receptor Interaction : It could interact with specific cellular receptors, altering signaling pathways related to cell proliferation and survival.

Case Study 1: Antimicrobial Efficacy

A recent case study focused on the antimicrobial efficacy of 1-(2-Chlorophenyl)-2-methoxyethan-1-one in clinical isolates. The study involved:

  • Objective : To evaluate the effectiveness against multi-drug resistant bacterial strains.
  • Methodology : Disk diffusion method was employed to assess antibacterial activity.
  • Findings : The compound demonstrated significant zones of inhibition against resistant strains, suggesting potential therapeutic applications in treating infections caused by resistant bacteria .

Case Study 2: Cancer Treatment Potential

Another case study investigated the anticancer effects of this compound on breast cancer cells. The study included:

  • Objective : To determine the cytotoxic effects on MCF-7 cells.
  • Methodology : Cell viability assays were performed alongside flow cytometry to assess apoptosis.
  • Findings : Results indicated a dose-dependent increase in apoptosis, with significant activation of caspase pathways observed at higher concentrations .

Comparative Analysis with Similar Compounds

A comparison with similar compounds reveals unique aspects of 1-(2-Chlorophenyl)-2-methoxyethan-1-one:

Compound NameAntimicrobial ActivityAnticancer ActivityUnique Features
1-(2-Chlorophenyl)-2-methoxyethan-1-oneModerateSignificantChlorinated phenyl structure
4-MethylphenolHighLowSimple phenolic structure
ChloramphenicolHighModerateBroad-spectrum antibiotic

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